2,8-Dichloro-5-methylquinoline
Description
Significance of Quinoline (B57606) Derivatives as Privileged Structures in Drug Discovery
Quinoline derivatives are recognized as privileged structures due to their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearcher.liferesearchgate.net This structural motif is present in numerous approved drugs and compounds under clinical investigation, highlighting its significance in medicinal chemistry. tandfonline.comnih.govresearchgate.net The quinoline core offers a readily accessible and well-understood scaffold for designing new drugs, with the potential for structural optimization through established synthetic pathways. tandfonline.comnih.gov The broad bioactivities associated with quinoline derivatives include anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. nih.govresearcher.life This versatility has spurred continuous research into novel synthetic routes to expand the chemical space of quinoline analogs for drug discovery. researchgate.netscispace.com
The following table provides a glimpse into the diverse applications of quinoline derivatives in medicine:
| Therapeutic Area | Examples of Quinoline-Based Drugs/Candidates |
| Anticancer | Topotecan, Camptothecins, Kinase inhibitors tandfonline.comnih.govresearchgate.net |
| Antimalarial | Chloroquine (B1663885), Mefloquine researchgate.netrsc.org |
| Antibacterial | Ciprofloxacin researchgate.netnih.gov |
| Anti-inflammatory | Various derivatives under investigation nih.govresearcher.life |
| Antiviral | Compounds showing activity against HIV and Dengue virus beilstein-journals.org |
Overview of Halogenated Quinoline Derivatives in Bioactive Compounds
The introduction of halogen atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the resulting derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. orientjchem.org For instance, the presence of a halogen atom has been shown to enhance the antimalarial and antibacterial activity of certain quinoline compounds. orientjchem.orgresearchgate.net Specifically, a fluorine atom at the 6-position can significantly boost antibacterial efficacy. orientjchem.org
The strategic placement of halogens is a key aspect of structure-activity relationship (SAR) studies. Research has demonstrated that halogenated quinolines can eradicate drug-resistant Gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the exploration of unique antibacterial profiles through the synthesis of various analogues. nih.gov In some instances, the introduction of a halogen atom at specific positions can lead to a decrease in certain activities, highlighting the nuanced role of halogenation in determining the biological profile of a compound. nih.gov
Contextual Placement of 2,8-Dichloro-5-methylquinoline within the Dichloro-methylquinoline Class
This compound belongs to the dichloro-methylquinoline class of compounds, which are characterized by a quinoline core substituted with two chlorine atoms and one methyl group. The specific positioning of these substituents at the 2, 8, and 5 positions, respectively, defines its unique chemical identity and influences its reactivity and potential biological activity.
The following table lists some examples of dichloro-methylquinoline derivatives, illustrating the structural diversity within this class:
| Compound Name | CAS Number |
| 2,8-Dichloro-6-methylquinoline | 1195523-25-1 fluorochem.co.uk |
| 2,8-Dichloro-7-methylquinoline | 1690692-63-7 chemscene.com |
| 6,7-Dichloro-4-methylquinoline | Not specified ontosight.ai |
| 3-Chloromethyl-2,6-dichloro-8-methylquinoline | 948292-19-1 |
| 8-Bromo-3,4-dichloro-6-methylquinoline | 1204810-73-0 evitachem.com |
| 3-Bromo-4,8-dichloro-6-methylquinoline | Not specified evitachem.com |
| 2,4-Dichloro-7-methylquinoline | 102878-19-3 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 72-80-0 sigmaaldrich.com |
| 2,7-dichloro-8-methoxy-5-methylquinoline-3-carbonitrile | Not specified molport.com |
| 2,4-dichloro-8-methylquinoline | Not specified mdpi.com |
This contextualization positions this compound as a specific isomer within a scientifically relevant class of compounds, warranting further investigation into its unique chemical characteristics and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1432322-83-2 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2,8-dichloro-5-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5H,1H3 |
InChI Key |
QAGQNICUZZDDMB-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=NC2=C(C=C1)Cl)Cl |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the Dichloro Methylquinoline Scaffold
Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system. Consequently, these reactions typically require forcing conditions. The substitution pattern is dictated by the directing effects of the existing substituents. In 2,8-dichloro-5-methylquinoline, the pyridine (B92270) ring is strongly deactivated. Therefore, electrophilic attack is directed towards the benzene ring.
The 5-methyl group is an activating, ortho-, para- directing group, while the 8-chloro substituent is a deactivating, yet ortho-, para- directing group. chemistrytalk.orgpressbooks.publibretexts.org The combined influence of these groups, along with the deactivating effect of the 2-chloro group, suggests that electrophilic substitution will preferentially occur at the C6 or C7 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions.
Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 6-nitro and 7-nitro derivatives. The exact ratio of these isomers would be influenced by steric hindrance and the electronic effects of the substituents.
Halogenation: Direct halogenation of quinolines can be challenging and may require harsh conditions. However, metal-free halogenation protocols have been developed for 8-substituted quinolines, which often show a preference for substitution at the C5 and C7 positions. For this compound, where the C5 position is blocked, halogenation would likely occur at the C7 position, and possibly the C6 position.
Sulfonation and Friedel-Crafts Reactions: These reactions are generally difficult to perform on deactivated quinoline systems and would likely require highly reactive reagents and catalysts. The expected products would be the 6- or 7-substituted derivatives, though yields are anticipated to be low due to the deactivating nature of the substrate.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2,8-Dichloro-5-methyl-6-nitroquinoline and 2,8-Dichloro-5-methyl-7-nitroquinoline |
| Bromination | Br₂, FeBr₃ | 6-Bromo-2,8-dichloro-5-methylquinoline and 7-Bromo-2,8-dichloro-5-methylquinoline |
| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid and this compound-7-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions of Halogenated Quinolines
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. The positions most susceptible to nucleophilic attack are C2 and C4, due to the electron-withdrawing effect of the ring nitrogen. libretexts.org In this compound, the chlorine atom at the C2 position is significantly more activated towards nucleophilic displacement than the chlorine atom at the C8 position. researchgate.net
This difference in reactivity allows for selective functionalization at the C2 position. A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed to displace the C2-chloro group under relatively mild conditions. The C8-chloro group is much less reactive and would require more forcing conditions for substitution.
Reaction with Alkoxides: Treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) would selectively yield 8-chloro-2-methoxy-5-methylquinoline.
Reaction with Amines: Similarly, reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding 2-amino-8-chloro-5-methylquinoline derivatives. The reactivity of the C2-chloro group facilitates these substitutions, which are often carried out at elevated temperatures in a suitable solvent.
Table 2: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product at C2 |
| Alkoxide | NaOCH₃ | 8-Chloro-2-methoxy-5-methylquinoline |
| Amine | NH₃ | 2-Amino-8-chloro-5-methylquinoline |
| Thiolate | NaSH | 8-Chloro-5-methylquinoline-2-thiol |
Oxidation Reactions and Formation of Quinone Derivatives
The this compound scaffold offers two primary sites for oxidation: the methyl group and the quinoline ring itself.
Oxidation of the Methyl Group: The methyl group at the C5 position can be oxidized to a formyl group or a carboxylic acid under appropriate conditions. Reagents such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. For instance, oxidation with SeO₂ could yield 2,8-dichloroquinoline-5-carbaldehyde, while stronger oxidizing agents like KMnO₄ would lead to 2,8-dichloroquinoline-5-carboxylic acid.
Formation of Quinone Derivatives: The synthesis of quinoline-5,8-diones from the corresponding 8-hydroxyquinolines is a known transformation. mdpi.comacs.orggoogle.com Therefore, if the 8-chloro group of this compound is first hydrolyzed to an 8-hydroxy group, subsequent oxidation with an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could lead to the formation of 2-chloro-5-methylquinoline-5,8-dione. researchgate.net
Reduction Reactions Leading to Hydroquinone (B1673460) Derivatives
Reduction of the Quinoline Ring: The quinoline ring can be selectively reduced. Catalytic transfer hydrogenation, using reagents like Hantzsch esters or ammonia borane, can selectively reduce the pyridine ring to afford 2,8-dichloro-5-methyl-1,2-dihydroquinoline. nih.govnih.govresearchgate.netacs.org Further reduction under catalytic hydrogenation conditions (e.g., H₂, Pd/C) can lead to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. researchgate.net
Reduction of Quinone to Hydroquinone: Should a quinone derivative be formed as described in the previous section, it can be readily reduced to the corresponding hydroquinone (a dihydroxyquinoline). Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄). This would result in the formation of 2-chloro-5-methylquinoline-5,8-diol.
Reductive Dechlorination: The chlorine substituents can be removed via catalytic hydrogenation under more forcing conditions, typically with a palladium catalyst and a hydrogen source, often in the presence of a base to neutralize the HCl formed. Selective removal of one chloro group over the other can be challenging and would depend on the specific catalytic system employed.
Cross-Coupling Reactions (e.g., Palladium-catalyzed) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines. The differential reactivity of the C2- and C8-chloro groups in this compound allows for selective and sequential couplings. The C2-chloro group is expected to be significantly more reactive in these transformations. rsc.org
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds. Reaction of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would selectively occur at the C2 position to yield 8-chloro-5-methyl-2-(aryl/vinyl)quinolines. researchgate.netacs.org
Buchwald-Hartwig Amination: This method provides a versatile route to C-N bond formation. Coupling of this compound with various amines, catalyzed by a palladium-phosphine complex, would selectively yield 2-amino-substituted-8-chloro-5-methylquinolines. nih.govwikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. Under palladium/copper catalysis, this compound would react with a terminal alkyne at the C2 position to afford 8-chloro-5-methyl-2-(alkynyl)quinolines. researchgate.netlibretexts.orgorganic-chemistry.orgwikipedia.orgyoutube.com
Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene. The C2-chloro group of this compound would be expected to react with an alkene in the presence of a palladium catalyst and a base to give the 2-alkenyl-8-chloro-5-methylquinoline. buecher.denih.govorganic-chemistry.orglibretexts.orgyoutube.com
Table 3: Predicted Regioselective Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Predicted Product at C2 |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 8-Chloro-2-aryl-5-methylquinoline |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | N,N-Dialkyl-8-chloro-5-methylquinolin-2-amine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Chloro-5-methyl-2-(alkynyl)quinoline |
| Heck-Mizoroki | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 8-Chloro-2-alkenyl-5-methylquinoline |
General Functional Group Interconversions on the Quinoline System
Beyond the reactions involving the chloro groups and the quinoline ring, other functional group interconversions are possible on the this compound scaffold.
Benzylic Halogenation of the Methyl Group: The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light). This would yield 2,8-dichloro-5-(bromomethyl)quinoline, a versatile intermediate for further nucleophilic substitutions.
Conversion of Chloro to Hydroxy Groups: The chloro groups can be converted to hydroxyl groups, although this often requires harsh conditions. For instance, the C8-chloro group can be hydrolyzed to an 8-hydroxy group using a dilute alkaline solution in the presence of a copper catalyst at high temperatures and pressures. google.com The C2-chloro group can also be hydrolyzed, often under acidic or basic conditions at elevated temperatures. oup.com This conversion opens up pathways to other derivatives, such as ethers and esters.
Further Reactions of the Methyl Group: As mentioned in the oxidation section, the methyl group can be converted to an aldehyde or a carboxylic acid. The aldehyde can then participate in reactions such as Wittig olefination or reductive amination. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a wide range of derivatives.
Derivatization and Functionalization Strategies for Enhancing Bioactivity and Specificity
Introduction of Diverse Substituents on the Quinoline (B57606) Ring System
The introduction of diverse substituents onto the 2,8-dichloro-5-methylquinoline ring system is a primary approach to creating analogues with potentially improved biological activity. These modifications can influence the molecule's steric, electronic, and lipophilic properties, which in turn affect its interaction with biological targets.
Further halogenation of the this compound core can significantly impact its physicochemical properties and biological activity. Halogens can alter electron distribution, lipophilicity, and metabolic stability. An operationally simple and metal-free protocol for the C5–H halogenation of 8-substituted quinoline derivatives has been established, which could be applicable. rsc.org This method utilizes trihaloisocyanuric acid as a halogen source and proceeds at room temperature. rsc.org
For this compound, the potential sites for further halogenation would be the C3, C4, C6, and C7 positions. The regioselectivity of such reactions would be influenced by the existing substituents.
Table 1: Potential Halogenated Derivatives of this compound
| Compound | Added Halogen | Potential Position(s) | Potential Reagent |
| 2,8-Dichloro-5-methyl-X-fluoroquinoline | Fluorine | C3, C4, C6, C7 | Selectfluor |
| 2,8-Dichloro-5-methyl-X-chloroquinoline | Chlorine | C3, C4, C6, C7 | N-Chlorosuccinimide (NCS) |
| 2,8-Dichloro-5-methyl-X-bromoquinoline | Bromine | C3, C4, C6, C7 | N-Bromosuccinimide (NBS) |
| 2,8-Dichloro-5-methyl-X-iodoquinoline | Iodine | C3, C4, C6, C7 | N-Iodosuccinimide (NIS) |
This table presents potential derivatives and is for illustrative purposes.
The introduction of alkyl and aryl groups can modulate the steric bulk and lipophilicity of the molecule, potentially leading to enhanced target binding. While direct C-H alkylation or arylation of the quinoline core can be challenging, cross-coupling reactions at the chlorinated positions (C2 and C8) offer a viable synthetic route.
For instance, Suzuki, Stille, or Negishi coupling reactions could be employed to introduce a variety of alkyl and aryl substituents at the C2 or C8 positions by replacing the chlorine atoms. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity of the substitution.
Fusing heterocyclic rings to the quinoline scaffold can create novel chemical entities with unique three-dimensional shapes and biological activities. Fused tetracyclic systems containing a quinoline nucleus are an important class of bioactive compounds with a wide spectrum of biological properties. rsc.org
Strategies for constructing such fused systems often involve multi-component reactions or intramolecular cyclizations. For example, a pyrazole (B372694) ring could be fused to the quinoline core, potentially leading to compounds with novel pharmacological profiles. The synthesis of a novel 5:7:5-fused diimidazodiazepine ring system has been reported, showcasing the possibilities of creating complex heterocyclic structures. nih.gov
The introduction of amino groups and other nitrogen-containing functionalities is a well-established strategy for modifying the bioactivity of quinolines. cdnsciencepub.comnih.gov These groups can participate in hydrogen bonding and ionic interactions, which are crucial for drug-receptor binding.
Nucleophilic aromatic substitution (SNAr) is a common method to introduce amino groups onto a chloro-substituted quinoline ring. nih.gov In the case of this compound, the chlorine atoms at the C2 and C8 positions are susceptible to substitution by various amines.
Table 2: Examples of Amino-Functionalized this compound Derivatives
| Reactant Amine | Potential Product |
| Ethylamine | N-ethyl-8-chloro-5-methylquinolin-2-amine |
| Piperidine | 8-chloro-5-methyl-2-(piperidin-1-yl)quinoline |
| Aniline | 8-chloro-5-methyl-N-phenylquinolin-2-amine |
This table illustrates potential products from nucleophilic aromatic substitution reactions.
The incorporation of oxygen-containing moieties, such as hydroxyl or oxyacetate groups, can increase the polarity and hydrogen-bonding capacity of the molecule. The synthesis of 8-alkoxy-substituted quinaldines has been achieved through the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov A similar approach could be envisioned for this compound, where a hydroxyl group is first introduced, followed by etherification.
The introduction of an oxyacetate group can be achieved by reacting a hydroxylated derivative with an alpha-halo ester, such as ethyl chloroacetate, in the presence of a base. nih.gov
Strategies for Modulating Lipophilicity and Polarity in Analogues
Modulating lipophilicity is a critical aspect of drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound analogues, several strategies can be employed to fine-tune this property.
Introduction of Polar Groups: Incorporating polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) will generally decrease lipophilicity and increase aqueous solubility.
Introduction of Non-Polar Groups: Adding alkyl chains or aromatic rings will typically increase lipophilicity.
Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties but different lipophilicity can be an effective strategy. For example, replacing a methyl group with a trifluoromethyl group can increase lipophilicity.
The lipophilicity of quinoline derivatives can be experimentally determined using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netscilit.com
Table 3: Predicted Lipophilicity (cLogP) of Hypothetical Analogues
| Compound | Structure Modification | Predicted Effect on Lipophilicity |
| 2,8-Dichloro-5-methylquinolin-4-ol | Introduction of a hydroxyl group | Decrease |
| 2,8-Dichloro-5-methyl-4-phenylquinoline | Introduction of a phenyl group | Increase |
| 2-Amino-8-chloro-5-methylquinoline | Replacement of a chloro with an amino group | Decrease |
This table provides a qualitative prediction of the effect of structural modifications on lipophilicity.
Chiral Derivatization and Stereochemical Considerations in Design
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Utilization of this compound as a Key Building Block in Complex Molecule Synthesis
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Structure Activity Relationship Sar Studies and Structural Optimization of Dichloro Methylquinoline Derivatives
Impact of Substituent Position and Nature on Biological Efficacy
The biological activity of quinoline (B57606) derivatives is highly sensitive to the position and chemical nature of substituents on the quinoline ring. Structure-activity relationship (SAR) studies demonstrate that even minor alterations can lead to significant changes in potency and selectivity. For instance, in the context of anticancer activity, compounds with substitutions at positions 2 and 3 have shown greater activity against certain cancer cell lines compared to those with substitutions at positions 4 and 8. orientjchem.org
The introduction of different functional groups can also profoundly influence efficacy. The presence of a hydroxyl group at position 8 and a trimethoxyphenyl group at position 5 has been found to confer potent anticancer activity. orientjchem.org Similarly, adding a hydrophobic alkyl chain to the quinoline ring can enhance anticancer effects by improving the molecule's binding affinity to its target receptor. orientjchem.org The nature of the substituent, whether it is electron-donating or electron-withdrawing, also plays a critical role. In one study on quinoline-imidazole hybrids with antimalarial activity, an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing chloro group (-Cl) at the same position led to a loss of activity. nih.govrsc.org
These findings highlight a key principle in medicinal chemistry: the specific placement and properties of substituents are critical determinants of a compound's interaction with biological targets.
Table 1: Influence of Substituent Position on Anticancer Activity of Quinoline Derivatives
| Position of Substitution | Observed Effect on Anticancer Activity | Reference |
|---|---|---|
| Positions 2 and 3 | Found to be more active against certain cancer cell lines. | orientjchem.org |
| Position 4 | Introduction of a substituent can enhance potency. | orientjchem.org |
| Position 7 | Presence of a hydroxyl or methoxy group can improve antitumor activity. | orientjchem.org |
| Positions 4 and 8 | Found to be less active against certain cancer cell lines compared to positions 2 and 3. | orientjchem.org |
Role of Halogen Substituents in Modulating Pharmacological Activity
Halogens, such as the two chlorine atoms in 2,8-dichloro-5-methylquinoline, are pivotal in modulating the pharmacological profile of quinoline derivatives. The presence of halogen atoms can significantly enhance biological activity through various mechanisms. orientjchem.org One primary effect is the increase in lipophilicity, which can improve a compound's ability to cross cell membranes and increase its cellular uptake. orientjchem.org
The position of the halogen is crucial. For example, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly boost antibacterial activity. orientjchem.org In the context of anticancer agents, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines were synthesized based on the known high melanin-binding properties of chloroquine (B1663885) and iodoquine. nih.gov Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline demonstrated significant antitumor activity against specific leukemia cell lines. nih.gov
Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that di-halogenated compounds, such as those with chlorine at the 5 and 7 positions, exhibit supreme antibacterial activity. bepls.comresearchgate.net This underscores the general principle that the number and location of halogen substituents are key variables for optimizing the therapeutic potential of the quinoline scaffold.
Table 2: Effect of Halogenation on the Biological Activity of Quinoline Derivatives
| Compound Type | Halogen Position(s) | Observed Biological Effect | Reference |
|---|---|---|---|
| Antibacterial Quinoline | Fluorine at C-6 | Significantly enhanced antibacterial activity. | orientjchem.org |
| Antitumor Triazenoquinoline | Chlorine at C-8 | Significant activity against P-388 and L1210 murine leukemias. | nih.gov |
| Antimicrobial 8-Hydroxyquinoline | Chlorine at C-5 and C-7 | Displayed supreme anti-bacterial activity. | bepls.comresearchgate.net |
| Antimalarial Quinoline-imidazole | Chlorine at C-2 | Led to a loss of activity compared to an electron-donating group. | nih.govrsc.org |
Importance of the Quinoline Core for Intrinsic Pharmacological Efficacy
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. orientjchem.orgresearchgate.net This designation arises from its recurring presence in a vast number of pharmacologically active compounds and its ability to interact with a wide array of biological targets. wisdomlib.org The unique structural and electronic properties of the quinoline core allow it to serve as a versatile template for the design of novel therapeutic agents. orientjchem.orgnih.gov
Quinoline-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral effects. orientjchem.orgresearchgate.netwisdomlib.orgwisdomlib.org This diversity is a testament to the core's ability to be functionalized at various positions, enabling the fine-tuning of its pharmacological properties. researchgate.net The nitrogen atom within the heterocyclic ring is often a key feature, capable of forming crucial interactions, such as hydrogen bonds, with biological receptors. orientjchem.org The fused aromatic system provides a rigid structure that can be appropriately shaped to fit into the binding sites of enzymes and receptors, making it an effective starting point for drug development. researchgate.netresearchgate.net
The intrinsic properties of the quinoline scaffold make it a cornerstone in the development of drugs for numerous diseases, with many quinoline-containing drugs successfully commercialized. researchgate.net
Conformational Analysis and its Influence on Ligand-Receptor Binding
The three-dimensional shape, or conformation, of a molecule is a critical factor governing its ability to bind to a biological target. Conformational analysis, often aided by computational techniques like molecular docking, helps elucidate the preferred spatial arrangement of a ligand within a receptor's binding site. nih.govbiorxiv.org These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
For quinoline derivatives, molecular docking studies have been instrumental in understanding their mechanism of action. By simulating the binding of these compounds to the active sites of target proteins, researchers can predict their binding affinity and orientation. nih.govrsc.org For example, docking studies of quinoline derivatives into the binding site of HIV reverse transcriptase have shown good binding interactions, with some compounds displaying higher docking scores than standard drugs. nih.gov Similarly, docking analyses of quinoline compounds against cancer-related proteins have revealed good correlations between the calculated binding strength and the experimentally observed cytotoxic activity, suggesting these proteins are likely targets. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various physicochemical properties and structural features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netresearchgate.net
QSAR studies are widely applied to quinoline derivatives to optimize their therapeutic properties. bepls.comnih.gov These models can identify which structural attributes are beneficial or detrimental to a specific biological effect. For instance, a 3D-QSAR study on quinoline-based compounds with anti-gastric cancer activity analyzed steric and electrostatic molecular fields to generate a predictive model. researchgate.net The analysis of contour maps from such models can pinpoint specific regions on the molecule where modifications, such as adding bulky groups or altering electronic properties, would likely enhance activity. researchgate.netnih.gov
Different QSAR approaches, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been successfully developed for various quinoline derivatives. nih.govnih.govmdpi.com These models are validated statistically to ensure their predictive power, using metrics such as the cross-validated correlation coefficient (q²) and the coefficient of determination (r²). researchgate.netnih.gov By leveraging QSAR, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. researchgate.net
Table 3: Statistical Parameters from a 3D-QSAR (CoMFA) Study on Quinoline Derivatives
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.625 | Good predictive ability of the model. | researchgate.netnih.gov |
| r² (Coefficient of determination) | 0.913 | Strong correlation between predicted and observed values. | nih.gov |
| r²pred (Predictive r² for test set) | 0.63 | Significant predicting ability for external compounds. | nih.gov |
Biological Activities and Preclinical/in Vitro Pharmacological Investigations of Dichloro Methylquinoline Derivatives
Antimicrobial Activity Profile
Dichloro-methylquinoline derivatives have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.
Antibacterial Spectrum and Efficacy Against Pathogenic Strains
Derivatives of dichloro-hydroxy-quinoline have shown notable antibacterial activity. Specifically, 5,7-dichloro-8-hydroxy-quinoline derivatives have been evaluated for their effects against a range of bacteria. nih.gov Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Streptococcus pyogenes, Escherichia coli, Proteus, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov The broad-spectrum activity highlights the potential of this structural class in the development of new antibacterial agents. jmaterenvironsci.comnih.gov
Antifungal Properties and Activity Against Fungal Strains
The antifungal potential of dichloro-methylquinoline derivatives has also been a subject of scientific investigation. In particular, 5,7-disubstituted 2-methyl-8-quinolinols have been tested against several fungal strains. nih.gov Among the compounds evaluated, the 5,7-dichloro derivative of 2-methyl-8-quinolinol was identified as one of the most fungitoxic agents. nih.gov Its activity was observed against a panel of fungi including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov Research on 5,7-dichloro-8-hydroxy-quinoline derivatives has also confirmed their antifungal activity. nih.gov
Table 1: Summary of Antimicrobial Activity of Dichloro-methylquinoline Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Activity Type | Pathogenic Strains Tested | Reference |
|---|---|---|---|
| 5,7-Dichloro-8-hydroxy-quinoline derivatives | Antibacterial | Staphylococcus, Streptococcus pyogenes, Escherichia coli, Proteus, Pseudomonas aeruginosa, Salmonella typhi | nih.gov |
| 5,7-Dichloro-2-methyl-8-quinolinol | Antifungal | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | nih.gov |
| 5,7-Dichloro-8-hydroxy-quinoline derivatives | Antifungal | General antifungal activity reported | nih.gov |
Antiviral Activities (e.g., HIV-1 Latency Reversal, SARS-CoV-2 Targets, Dengue Virus)
The quinoline (B57606) scaffold is present in various compounds investigated for antiviral properties. doi.orgresearchgate.net
Dengue Virus: Research has identified certain halogenated quinoline derivatives as inhibitors of the Dengue virus (DENV). For instance, the 8-hydroxyquinoline (B1678124) derivative, 5,7-dichloro-8-HQ, has been reported as a potent inhibitor of DENV serotype 2 (DENV2). researchgate.net Other quinoline derivatives have also shown the ability to inhibit the replication of all four DENV serotypes in cell-based assays, suggesting the potential of this chemical class for developing pan-DENV inhibitors. nih.govnih.gov
HIV-1 Latency Reversal: While the "shock and kill" strategy for an HIV-1 cure involves latency-reversing agents (LRAs) to reactivate latent viruses, specific studies on 2,8-dichloro-5-methylquinoline derivatives in this context are not widely documented in the available literature. nih.govnih.gov The broader research into LRAs is extensive but does not specifically highlight this particular class of compounds. frontiersin.orgmedrxiv.org
SARS-CoV-2 Targets: Following the COVID-19 pandemic, numerous compounds were investigated as potential therapeutics. Quinoline derivatives like chloroquine (B1663885) and hydroxychloroquine were explored for their potential to inhibit SARS-CoV-2. nih.gov However, specific research focusing on the activity of this compound or its close derivatives against SARS-CoV-2 targets is limited.
Anticancer and Antitumor Activity
The cytotoxic potential of quinoline derivatives against various cancer cell lines is an active area of research.
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
Numerous studies have synthesized and evaluated novel quinoline derivatives for their anticancer activity. For example, a series of novel poly-functionalised dihydropyridine quinoline derivatives were synthesized from 2-chloro-3-formyl quinoline and assessed for their cytotoxicity. dut.ac.za Some of these compounds, designated A2, A3, and A4, demonstrated good potential as anticancer agents against A549 lung cancer cells. dut.ac.za
In another study, new 2-chloro-3-substituted quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of four human tumor cell lines. researchgate.net Several of these compounds showed promising cytotoxicity against HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines. researchgate.net Notably, compounds 4c and 4d displayed more potent cytotoxicity against the HePG2 cell line than the reference drug 5-fluorouracil. researchgate.net
Further research into 2-arylquinoline derivatives also revealed selective anticancer properties. rsc.org Compounds were tested against HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast) cancer cell lines. C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activities, particularly against PC3 and HeLa cells. rsc.org
Table 2: In Vitro Cytotoxicity of Selected Dichloro-quinoline Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Series | Cancer Cell Line(s) | Notable Findings | Reference |
|---|---|---|---|
| Poly-functionalised dihydropyridine quinoline derivatives | A549 (Lung) | Compounds A2, A3, and A4 showed good potential as anticancer agents. | dut.ac.za |
| 2-Chloro-3-substituted quinoline derivatives | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), PC-3 (Prostate) | Compounds 4c and 4d showed potent cytotoxicity against HePG2, exceeding the reference drug 5-FU. | researchgate.net |
| C-6 substituted 2-arylquinolines | HeLa (Cervical), PC3 (Prostate) | Displayed important activities against HeLa and PC3 cell lines. | rsc.org |
Preclinical In Vivo Tumor Inhibition in Model Systems
While in vitro studies have demonstrated the cytotoxic potential of various dichloro-quinoline derivatives, detailed preclinical in vivo studies on tumor inhibition in animal models specifically for this compound and its direct derivatives are not extensively covered in the currently available scientific literature. Further research is required to translate the promising in vitro findings into in vivo efficacy models.
Antimalarial Activity Studies
Quinoline derivatives have historically been the cornerstone of antimalarial therapy, with quinine and chloroquine being prominent examples. nih.govnih.gov Research into new quinoline-based compounds continues to be a priority due to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum.
A novel series of synthesized quinoline derivatives was evaluated for in vitro antimalarial activity against Plasmodium falciparum. mdpi.com The median inhibitory concentrations (IC₅₀) for these compounds ranged from 0.014 to 15.87 μg/mL. mdpi.com Notably, four specific compounds (4b, 4g, 4i, and 12) demonstrated excellent antimalarial activity, with IC₅₀ values of 0.46, 0.30, 0.014, and 0.46 μg/mL, respectively, which were comparable to or better than the standard drug chloroquine (IC₅₀ = 0.49 μg/mL). mdpi.com The compound featuring a 2-chloroquinoline moiety linked to a 1,3,4-oxadiazole residue at position 3 (compound 12) showed significantly greater activity than related compounds with ethyl ester or carbohydrazide groups at the same position. mdpi.com
Further studies have explored 5-aryl-8-aminoquinoline derivatives, which have shown effectiveness against drug-resistant malaria strains. nih.gov Certain derivatives in this class exhibited potent activity with IC₅₀ values ranging from 5 to 8 based on the data. nih.gov Another study focused on 2-methylquinoline derivatives, where one compound exhibited an IC₅₀ value of 0.033 ± 0.007 µM against the chloroquine-resistant PfDd2 strain, making it approximately five times more potent than chloroquine itself. nih.gov
In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound | Target Strain | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
|---|---|---|---|---|
| Compound 4b | P. falciparum | 0.46 | Chloroquine | 0.49 |
| Compound 4g | P. falciparum | 0.30 | Chloroquine | 0.49 |
| Compound 4i | P. falciparum | 0.014 | Chloroquine | 0.49 |
| Compound 12 (2-Chloroquinoline derivative) | P. falciparum | 0.46 | Chloroquine | 0.49 |
Other Significant Biological Activities
Beyond their well-established antimalarial effects, dichloro-methylquinoline derivatives and related compounds have been explored for a range of other pharmacological activities.
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.com Quinoline derivatives are of significant interest for their potential antioxidant and neuroprotective activities. nih.govbohrium.com In computational studies, strategically designed quinoline derivatives have been identified as potential inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are targets in the treatment of neurodegenerative disorders. nih.govresearchgate.net Based on these simulations, four specific quinoline derivatives (dQ49, dQ829, dQ8368, and dQ2357) were proposed as promising candidates for further investigation as multifunctional agents against Alzheimer's and Parkinson's diseases. bohrium.comresearchgate.net
Additionally, compounds derived from the chloroquine structure have been designed to modulate the metabolism of the amyloid precursor protein (APP), which plays a central role in Alzheimer's disease. nih.gov These compounds can decrease the release of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients. nih.gov
Certain quinoline derivatives have demonstrated significant potential as anticonvulsant agents. A series of 8-substituted quinolines were synthesized and evaluated for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.govresearchgate.net Several compounds featuring a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant properties. nih.govresearchgate.net
In particular, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsive agent. nih.govresearchgate.net Compounds 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) also displayed very good anticonvulsant activities. nih.govresearchgate.net Studies on 2-chloroquinolinyl hydrazone derivatives further support this potential, with compounds having electron-withdrawing groups like chloro and fluoro showing significant anticonvulsant effects. researchgate.net
Anticonvulsant Activity of 8-Substituted Quinoline Derivatives
| Compound ID | Chemical Name | Observed Activity |
|---|---|---|
| 20 | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Potent anticonvulsant activity |
| 13 | 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Very good anticonvulsant activity |
| 14 | 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | Very good anticonvulsant activity |
| 1 | 8-(2'-piperazino-ethanoxy)quinoline | Active anticonvulsive agent |
| 2 | 8-(2'-imidazolo-ethanoxy)quinoline | Active anticonvulsive agent |
The inhibition of the Angiotensin-Converting Enzyme (ACE) is a primary therapeutic strategy for managing hypertension. rsc.org A quinoline-appended chalcone derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), has been shown to have a considerable antihypertensive effect through the inhibition of ACE. rsc.org
Furthermore, the same series of 8-substituted quinolines that showed anticonvulsant activity also demonstrated excellent antihypertensive properties. nih.govresearchgate.net Compounds 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline), 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline), and 19 (8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline) were found to have excellent antihypertensive activity. nih.govresearchgate.net These findings suggest that the antihypertensive effects may be linked to beta-blocking properties conferred by the aryloxypropanolamine moiety present in their structure. nih.govresearchgate.net
Many of the biological activities of quinoline derivatives are underpinned by their antioxidant capabilities. These compounds can neutralize harmful free radicals, which are implicated in a variety of chronic diseases. researchgate.netiau.ir The antioxidant activity of novel chloroquinoline derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which showed a good percentage of inhibition when compared to the standard antioxidant ascorbic acid. nih.gov
In one study, a chloro-substituted quinoline derivative demonstrated strong antioxidant activity in both DPPH and ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with IC₅₀ values of 46.16 µg/mL and 47.57 µg/mL, respectively. researchgate.net While potent, this activity was less than that of ascorbic acid. researchgate.net The antioxidant efficiency of some quinoline derivatives was found to be more efficient than Trolox, a common antioxidant standard. nih.gov
Quinoline derivatives have been designed and synthesized as potential anti-inflammatory agents. epa.gov Certain derivatives have shown potent activity in preclinical models, such as the xylene-induced ear-edema test in mice, where they were more effective than the reference drug ibuprofen. epa.gov
One of the most effective compounds, 6d (9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene), was found to significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. epa.gov Another study found that a specific quinoline derivative could mitigate methotrexate-induced inflammation by reducing levels of inflammatory markers like MMP-9, IL-1β, and NF-kB in liver and lung tissues. nih.gov A chloro-substituted quinoline derivative also exhibited good anti-inflammatory activity with an IC₅₀ of 214.45 µg/mL, though this was less potent than diclofenac sodium. researchgate.net
Anti-prion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform (PrPSc) of the cellular prion protein (PrPC). The development of effective therapeutic agents is a significant area of research, and quinoline derivatives have emerged as a promising class of compounds.
Screening of a diverse library of quinoline derivatives has revealed that several compounds possess the ability to clear PrPSc from persistently infected cell lines. nih.gov One study demonstrated that out of a series of polyquinolines and quinolines, some compounds exhibited anti-prion activity in the nanomolar range. nih.gov The most potent of these, a compound designated as "42", had a half-effective concentration (EC50) for anti-prion activity of 50 nM. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features that contribute to the anti-prion efficacy of quinoline derivatives. These studies have revealed that the nature and position of substituents on the quinoline ring, as well as the composition of linked side chains, play a crucial role in their activity. Interestingly, a notable similarity has been observed between the SAR for anti-prion and antimalarial activities of certain quinoline derivatives, particularly sulfonamide quinolines. This suggests a potential overlap in the molecular targets or mechanisms of action for these two therapeutic effects. nih.govacs.org
Table 1: Anti-prion Activity of Selected Quinoline Derivatives
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| Compound "42" | ScN2a | 50 |
| Chloroquine | ScN2a | >10,000 |
| Quinacrine | ScN2a | 200-400 |
Photosynthesis Inhibition Mechanisms
Quinoline derivatives have also been investigated for their potential as photosynthesis inhibitors, a property that is relevant for the development of herbicides. The primary mechanism of action for many of these compounds involves the disruption of the photosynthetic electron transport chain within photosystem II (PSII).
Research on various quinoline analogues, including hydroxyquinolinecarboxamides, has shown that these compounds can effectively inhibit photosynthesis in both spinach (Spinacia oleracea L.) and green algae (Chlorella vulgaris Beij. nih.gov). The inhibitory activity of these compounds is often compared to the standard herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), with some derivatives showing similar or even higher potency. nih.gov
The mechanism of inhibition is believed to be the binding of the quinoline derivative to the D1 protein in the PSII complex. This binding displaces the native plastoquinone (QB), thereby blocking the electron flow from the primary electron acceptor QA to QB. This interruption of the electron transport chain leads to a cascade of events, including the production of reactive oxygen species, which ultimately results in photooxidative damage and cell death. The lipophilicity of the quinoline derivatives has been identified as a key factor influencing their ability to reach the target site within the chloroplast and exert their inhibitory effect.
More recent studies on quinolone antibiotics have further elucidated the inhibitory action on PSII, demonstrating that the affinity for the PSII center protein can be influenced by the specific substitutions on the quinoline core. nih.gov
Table 2: Photosynthesis Inhibition by Selected Quinoline Derivatives
| Compound Class | Test Organism | Endpoint | Activity |
|---|---|---|---|
| Hydroxyquinolinecarboxamides | Spinacia oleracea | IC50 | Comparable to DCMU |
| Hydroxyquinolinecarboxamides | Chlorella vulgaris | IC50 | Comparable to DCMU |
| Quinolone Antibiotics | Rice | Photosynthesis Inhibition | Varies by generation |
Enzyme Inhibition Profiles (e.g., IRAP, DT-Diaphorase)
The structural versatility of quinoline derivatives allows them to interact with a wide range of enzymes, leading to either inhibition or modulation of their activity.
Insulin-Regulated Aminopeptidase (IRAP)
Insulin-regulated aminopeptidase (IRAP) is a zinc-dependent metalloenzyme that has been identified as a potential therapeutic target for cognitive disorders. Several quinoline derivatives have been investigated as inhibitors of IRAP. frontiersin.orgmdpi.com In silico screening and subsequent chemical synthesis have led to the development of potent quinoline-based IRAP inhibitors. mdpi.com For instance, quinoline derivatives HFI-435 and HFI-437 have demonstrated high inhibitory potency with Ki values of 360 nM and 20 nM, respectively. mdpi.com Molecular modeling studies suggest that the quinoline ring can interact with key residues in the active site of IRAP, such as Phe544. frontiersin.org The nature of this interaction appears to be sensitive to substitutions on the quinoline scaffold. frontiersin.org
Table 3: Inhibitory Activity of Selected Quinoline Derivatives against IRAP
| Compound | Ki (nM) |
|---|---|
| HFI-435 | 360 |
| HFI-437 | 20 |
DT-Diaphorase (NQO1)
DT-diaphorase, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a flavoenzyme that plays a role in the detoxification of quinones and has been implicated in cancer therapy. Certain quinoline derivatives, particularly those with a quinone moiety, can act as substrates for NQO1.
Research on 6,7-dichloro-5,8-quinolinedione derivatives has shown that these compounds are good substrates for the NQO1 enzyme. mdpi.com The rate of enzymatic conversion is dependent on the type of substituent at the C2 position of the 5,8-quinolinedione scaffold. mdpi.com For example, 6,7-dichloro-2-methyl-5,8-quinolinedione exhibits a high enzymatic conversion rate. mdpi.com Molecular docking studies have indicated that these derivatives can bind effectively within the active site of the NQO1 enzyme. mdpi.com
Table 4: Enzymatic Conversion Rates of Dichloro-5,8-quinolinedione Derivatives by DT-Diaphorase (NQO1)
| Compound | Enzymatic Conversion Rate (µmol NADPH/µmol NQO1/min) |
|---|---|
| 6,7-dichloro-5,8-quinolinedione | 872 |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | 890 |
Molecular Targets and Elucidated Mechanisms of Action
Interaction with Metal Ions and Modulation of Metal Homeostasis (e.g., Ionophore Activity)
No specific studies detailing the interaction of 2,8-Dichloro-5-methylquinoline with metal ions or its potential ionophore activity were identified in the reviewed scientific literature. The quinoline (B57606) scaffold is known to chelate metal ions, and some derivatives exhibit ionophoric properties; however, the specific effects of the 2,8-dichloro and 5-methyl substitutions on this activity have not been reported.
Interference with Cellular Pathways (e.g., Cell Cycle Arrest, Induction of Apoptosis)
Quinoline derivatives are recognized for their significant anticancer activity, which is often exerted through interference with critical cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death). arabjchem.orgnih.govekb.eg
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit remarkable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.govresearchgate.net Mechanistic studies revealed that this compound effectively arrests the cell cycle at the G2/M phase. nih.govresearchgate.net Furthermore, it induces apoptosis by activating the mitochondrial (intrinsic) pathway, evidenced by the promotion of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and a significant upregulation in the expression of cleaved-caspase 9. nih.gov The induction of apoptosis can also proceed through extrinsic pathways involving the activation of caspase-8. nih.gov This demonstrates that quinoline-based structures can disrupt cancer cell proliferation by halting cell division and triggering cell death. nih.govrsc.org
| Compound | Cell Line | Effect | Mechanism | IC₅₀ (µM) |
|---|---|---|---|---|
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Cell Cycle Arrest & Apoptosis | G2/M Arrest, Mitochondrial Pathway | 0.35 |
| Caco-2 | Cell Cycle Arrest & Apoptosis | G2/M Arrest, Mitochondrial Pathway | 0.54 |
This table summarizes the effects of a structurally similar indoloquinoline compound on cancer cell lines, as detailed in the cited research. nih.govresearchgate.netbrieflands.com
Detailed Binding Interactions with Receptor Active Sites
The biological activity of quinoline derivatives is contingent upon their specific binding interactions within the active sites of target enzymes like PDEs. The active site of PDEs forms a deep, hydrophobic pocket. nih.gov The selectivity and potency of inhibitors are determined by how their chemical structure complements this pocket. nih.gov
Computational and crystallographic studies of various inhibitors bound to PDE active sites reveal key interactions. For example, in PDE4, a conserved glutamine residue is critical for binding and forms a hydrogen bond with the inhibitor. unc.edu The inhibitor orients itself within the pocket to make favorable contacts, often involving stacking interactions with a conserved phenylalanine residue. unc.edu
Influence on Gene Expression and Regulation of Transcription Factors (e.g., NFAT, P-TEFb)
The cellular effects of quinoline compounds, such as the inhibition of cell proliferation, are ultimately linked to changes in gene expression. mdpi.com By modulating signaling pathways, these compounds can influence the activity of transcription factors that control the expression of genes involved in cell cycle progression and survival. nih.gov
While direct studies linking this compound to Nuclear Factor of Activated T-cells (NFAT) or Positive Transcription Elongation Factor b (P-TEFb) are not detailed in the provided search results, a plausible indirect mechanism can be considered. The inhibition of PDEs, for instance, leads to an accumulation of cyclic nucleotides (cAMP or cGMP). nih.gov These second messengers activate downstream protein kinases which, in turn, can phosphorylate and regulate a host of transcription factors, altering the expression of their target genes. researchgate.net For example, PDE10A inhibitors can modulate signaling through D1 and D2 receptors, leading to changes in the expression of immediate early genes. acs.org Therefore, by altering the landscape of intracellular signaling, quinoline-based PDE inhibitors have the potential to impact the activity of transcription factors like NFAT and influence gene expression programs that govern cellular fate.
Computational Chemistry and Cheminformatics Studies of Dichloro Methylquinoline Derivatives
Quantum Chemical Calculations
Electrophilicity and Nucleophilicity Indices for Reactivity Prediction
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species through various indices. The electrophilicity index (ω) and nucleophilicity index (N) are key descriptors that predict how a molecule will behave in polar reactions. nih.gov
The electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile, or electron acceptor. nih.gov For quinoline (B57606) derivatives, the presence of the electronegative nitrogen atom and electron-withdrawing substituents like chlorine atoms significantly enhances their electrophilic character. This makes the quinoline ring susceptible to nucleophilic substitution reactions. nih.gov
The nucleophilicity index (N) , conversely, quantifies the ability of a molecule to donate electrons. nih.gov It is often calculated relative to a reference compound, allowing for the classification of molecules as strong, moderate, or marginal nucleophiles. nih.gov
DFT-based studies on chloroquinolines have helped to quantify these properties. For instance, calculations on 6-chloroquinoline (B1265530) provide insight into the electronic characteristics that drive its reactivity. dergipark.org.tr The reactivity indices suggest that the chlorine-substituted ring is electron-deficient and thus a target for nucleophiles.
| Parameter | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | -4.16 | Measures the escaping tendency of an electron from the system. |
| Chemical Hardness | η | 2.59 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 3.34 | Indicates the capacity to accept electrons. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For dichloro-methylquinoline derivatives, MD simulations are particularly valuable for understanding the stability and dynamic behavior of ligand-protein complexes, which are initially predicted by molecular docking. researchgate.netnih.govresearchgate.net
An MD simulation begins with a docked pose of the ligand within the protein's binding site. The system is then solvated, and the trajectories of all atoms are calculated over a set period, often nanoseconds, by solving Newton's equations of motion. researchgate.netmdpi.com The resulting trajectory provides a detailed view of the conformational changes, flexibility, and intermolecular interactions of the complex. nih.govnih.gov
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. github.io A stable or plateauing RMSD curve suggests that the complex has reached equilibrium and is structurally stable. github.ioresearchgate.netmdpi.com Significant fluctuations can indicate instability or large conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average position. github.iomdpi.com High RMSF values for specific residues indicate greater flexibility, which can be important for ligand binding and release. mdpi.com Analysis of RMSF helps identify which parts of the protein are most affected by the ligand's presence.
MD simulations on quinoline derivative-protein complexes have shown that stable binding is often maintained throughout the simulation, validating the initial docking results. nih.govresearchgate.net These studies confirm that the ligand remains within the binding pocket, held by persistent interactions like hydrogen bonds. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comresearchgate.net It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions for derivatives like 2,8-dichloro-5-methylquinoline. researchgate.netnih.gov
Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity. dergipark.org.tr This affinity is typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding interaction. nih.govnih.gov
Studies on various chloroquinoline derivatives have demonstrated a wide range of binding affinities against different biological targets, such as HIV reverse transcriptase and various kinases. mdpi.comnih.gov These scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov
| Quinoline Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-Chloro-quinoline pyrimidine (B1678525) derivative | HIV Reverse Transcriptase (4I2P) | -10.67 | nih.gov |
| 2,4-Disubstituted quinoline derivative | Mycobacterium tuberculosis LipB (1W66) | -18.5 | dergipark.org.tr |
| 2-Chloro-3-carbaldehyde quinoline derivative | Anticancer peptide CB1a (2IGR) | -6.1 | nih.govsemanticscholar.org |
| 4-Amino-7-chloroquinoline derivative | SARS-CoV-2 Main Protease (6LU7) | -8.18 | researchgate.net |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov These interactions can include:
Hydrogen Bonds: Crucial for specificity and strong binding, often involving polar residues like glutamic acid, aspartic acid, and histidine. nih.govresearchgate.net
π-π Stacking and π-Cation Interactions: Common for aromatic systems like the quinoline ring, involving interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine. mdpi.com
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and hydrophobic pockets in the protein, contributing significantly to binding energy. nih.gov
Halogen Bonds: Interactions involving the chlorine atoms on the quinoline ring with electron-rich atoms in the protein binding site. mdpi.com
Analysis of docked chloroquinoline derivatives frequently reveals hydrogen bonding with key residues like HIS41 and GLU166 in viral proteases or π-π stacking with tyrosine residues in kinase domains. nih.govmdpi.com
| Protein Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| HIV Reverse Transcriptase | LYS101, ILE180, LEU100 | Hydrogen Bonding | nih.gov |
| SARS-CoV-2 Mpro | HIS41, GLU166, GLN189 | Hydrogen Bonding, π-interaction | nih.govresearchgate.net |
| ATM Kinase | TYR(73), ASP(207) | π-π Stacking, Halogen Bonding | mdpi.com |
| Anticancer Peptide CB1a | PHE A-15, TRP A-12, LYS A-16 | Residual Interactions | nih.gov |
The output of a molecular docking simulation includes the predicted three-dimensional structure, or "pose," of the ligand within the receptor's binding site. nih.gov This conformational information is vital for understanding how the ligand's shape and functional groups align with the binding pocket's topology and chemical environment.
Visualizing these docked poses, often through 2D and 3D interaction diagrams, allows researchers to see precisely how the dichloro-methylquinoline scaffold orients itself to maximize favorable interactions. nih.gov For example, such visualizations can show how the planar quinoline ring fits into a flat hydrophobic pocket or how the chlorine and methyl substituents project into specific sub-pockets, influencing selectivity and affinity. This structural insight is fundamental to structure-based drug design, where modifications are made to the ligand to improve its fit and interactions with the target.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Applications
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. bepls.comresearchgate.net
For chloroquinoline derivatives, QSAR models are built by calculating a set of molecular descriptors for each compound and correlating them with experimentally measured activities (e.g., inhibitory concentrations). bepls.comnih.gov These descriptors can encode various molecular properties:
Electronic Descriptors: Such as atomic charges and dipole moments.
Steric Descriptors: Like molecular weight and molar refractivity (MR). nih.gov
Hydrophobic Descriptors: Most commonly, the partition coefficient (log P). nih.gov
Topological Descriptors: Which describe molecular connectivity and shape.
A statistically significant QSAR model, validated through internal and external test sets, can be used to predict the activity of new, unsynthesized dichloro-methylquinoline derivatives. nih.govneliti.com This allows for the virtual screening of large compound libraries and the rational design of more potent analogs. For example, a QSAR study on 8-hydroxyquinolines found that activity was correlated with molar refractivity and lipophilicity, with the 5-chloro derivative showing high activity. nih.gov 3D-QSAR methods, such as CoMFA and CoMSIA, use 3D field information to provide contour maps that visualize regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. nih.govmdpi.com
| QSAR Model Type | Important Descriptors | Statistical Validation Metric | Application | Reference |
|---|---|---|---|---|
| 2D-QSAR | Molar Refractivity (MR), log P, electronic parameters (beta) | r² = 0.90 | Predicting antiplaque activity of 8-hydroxyquinolines | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic fields | r²test = 0.876 (CoMSIA) | Designing antitubercular 2-chloroquinolines | nih.govmdpi.com |
| 2D-QSAR | Lipophilicity (cLogP) | Correlation analysis | Predicting antifungal activity of 4-methyl-quinolines | neliti.com |
In-depth Analysis of this compound Remains Elusive in Scientific Literature
Despite extensive searches of chemical databases and the scientific literature, detailed computational, cheminformatic, and crystallographic studies specifically focused on the chemical compound this compound are not publicly available. Consequently, the generation of a detailed article on this specific molecule, as per the requested outline, cannot be fulfilled at this time.
While the field of chemistry has seen a surge in the computational and structural analysis of quinoline derivatives due to their broad range of biological activities and applications in medicinal chemistry, materials science, and agrochemicals, research appears to be concentrated on other analogues. The specific substitution pattern of this compound has not been the subject of published in-depth studies that would provide the necessary data for a comprehensive review of its molecular descriptors, in silico biological activity predictions, or its crystal structure.
Computational Chemistry and Cheminformatics Studies
Computational studies, which include the calculation and interpretation of molecular descriptors and the in silico prediction of biological activity, are crucial for modern drug discovery and materials science. These studies provide insights into a molecule's physicochemical properties, potential biological targets, and pharmacokinetic profiles. For many quinoline derivatives, researchers have employed techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict their efficacy as potential therapeutic agents. For instance, QSAR studies on various chloro-substituted hydroxyquinolines have been conducted to correlate their structural features with antimicrobial activity. Similarly, docking studies have explored the binding of different quinoline-based compounds to various enzymes and receptors. However, a specific application of these methodologies to this compound has not been reported in the reviewed literature.
Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. The crystal structures of numerous quinoline derivatives have been elucidated, revealing how different substituents influence their solid-state packing and hydrogen-bonding networks. For example, the crystal structure of related compounds like ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate has been determined, offering insights into the planarity of the quinoline ring system and intermolecular stacking interactions. However, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.
The absence of specific research on this compound highlights a gap in the current body of scientific knowledge. While it is possible that this compound has been synthesized, detailed characterization and analysis, as requested, are not available in the public domain. Future research may yet shed light on the unique properties of this particular dichloro-methylquinoline derivative.
Advanced Applications and Industrial Relevance Beyond Medicinal Chemistry
Catalytic Applications in Organic Synthesis
Quinoline (B57606) and its derivatives have emerged as versatile scaffolds and ligands in the field of catalysis, facilitating a wide range of organic transformations. Their unique electronic and steric properties can be fine-tuned through substitution, making them valuable components in the design of novel catalysts.
Recent advancements have highlighted the use of quinoline derivatives in various catalytic systems:
Transition-Metal Catalysis: Quinolines are widely employed as directing groups in transition-metal-catalyzed C-H bond functionalization reactions. rsc.org For instance, rhodium and palladium complexes bearing quinoline-based ligands have been successfully used for the arylation, methylation, and olefination of C-H bonds. rsc.org These methods provide efficient pathways to construct complex organic molecules with high regioselectivity. The nitrogen atom in the quinoline ring often acts as a coordinating site for the metal center, bringing the catalyst into close proximity to the target C-H bond.
Nanoparticle Catalysis: The synthesis of quinoline derivatives themselves can be enhanced through catalysis. For example, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been used to improve the yield of 2-methyl-6-nitroquinoline synthesis by stabilizing unstable intermediates. nih.gov This approach highlights the potential for nanomaterials to facilitate the production of functionalized quinolines.
Metal-Organic Frameworks (MOFs): Modified zirconium-based MOFs have been fabricated and used as efficient catalysts for the synthesis of polyhydroquinoline derivatives. nih.gov These catalysts offer high efficacy and reusability, demonstrating the potential for heterogeneous catalysis in quinoline synthesis. nih.gov
The catalytic applications of quinoline derivatives are summarized in the table below:
| Catalytic System | Role of Quinoline Derivative | Type of Transformation | Reference |
| Transition-Metal Complexes (Rh, Pd) | Directing Group/Ligand | C-H Bond Functionalization (Arylation, Methylation) | rsc.org |
| Nanoparticles (Fe3O4@SiO2) | Surface for Intermediate Stabilization | Synthesis of Substituted Quinolines | nih.gov |
| Metal-Organic Frameworks (UiO-66-Pyca-Ce (III)) | Heterogeneous Catalyst | Synthesis of Polyhydroquinolines | nih.gov |
Potential in Material Science and Optoelectronic Properties
The rigid, planar structure and π-conjugated system of the quinoline ring make it an attractive building block for advanced materials with interesting optoelectronic properties. While specific data for 2,8-Dichloro-5-methylquinoline is scarce, the broader class of quinoline derivatives has shown promise in several areas of material science.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its metal complexes (e.g., Alq3), are cornerstone materials in OLED technology. They serve as electron transport materials and emissive layers due to their high thermal stability, good film-forming properties, and excellent fluorescence.
Sensors: The fluorescence of certain quinoline derivatives can be quenched or enhanced in the presence of specific analytes, making them suitable for use in chemical sensors. For example, quinoline-based compounds have been developed for the detection of metal ions and nitroaromatic compounds.
Dyes: The 2- and 4-methyl derivatives of quinoline are precursors to cyanine dyes, which have widespread applications in photography and as biological stains. wikipedia.org
The potential applications of quinoline derivatives in material science are diverse, leveraging their inherent structural and electronic features.
Environmental Fate and Biodegradation Studies of Quinoline Derivatives
The widespread use of quinoline and its derivatives in industrial processes necessitates an understanding of their environmental fate and potential for biodegradation. wikipedia.orgnih.gov Quinolines can be released into the environment through industrial effluents from coal processing, wood treatment, and pharmaceutical manufacturing. wikipedia.org
Environmental Concerns:
Mobility and Contamination: Due to its relatively high solubility in water, quinoline has a significant potential for mobility in the environment, which can lead to water contamination. wikipedia.org
Toxicity: Quinoline and some of its derivatives have been shown to have toxic, carcinogenic, and mutagenic effects on various organisms. nih.govresearchgate.net
Biodegradation Pathways:
Fortunately, various microorganisms have been identified that can degrade quinoline and its derivatives, offering a natural attenuation mechanism and potential for bioremediation strategies. wikipedia.org
Microbial Degradation: Bacteria such as Pseudomonas, Rhodococcus, and Burkholderia species have been shown to degrade quinoline. wikipedia.orgresearchgate.netnih.govdtu.dk The degradation process often begins with hydroxylation of the quinoline ring, followed by ring cleavage. dtu.dknih.gov
Metabolites: The biodegradation of quinoline can produce various intermediates, including hydroxyquinolines and dihydroxyquinolines. researchgate.netnih.gov For example, Pseudomonas putida has been shown to degrade quinoline via an 8-hydroxycoumarin pathway. nih.gov
Factors Affecting Biodegradation: The rate of biodegradation can be influenced by factors such as temperature, pH, and the presence of other organic compounds. nih.govepa.gov
Studies on the ecotoxicity of quinoline and its hydroxylated derivatives have shown that while hydroxylation can detoxify the genotoxic potential of the parent compound, both the parent quinolines and their metabolites can be of ecotoxicological relevance in groundwater. nih.gov
The following table summarizes key aspects of the environmental fate of quinoline derivatives:
| Aspect | Description | Key Microorganisms | References |
| Sources of Contamination | Industrial effluents from coal processing, wood treatment, and pharmaceutical manufacturing. | N/A | wikipedia.org |
| Environmental Mobility | High solubility in water leads to potential for water contamination. | N/A | wikipedia.org |
| Toxicity | Can exhibit toxic, carcinogenic, and mutagenic properties. | N/A | nih.govresearchgate.net |
| Biodegradation | Degradable by various microorganisms. | Pseudomonas, Rhodococcus, Burkholderia | wikipedia.orgresearchgate.netnih.govdtu.dk |
| Degradation Pathway | Often initiated by hydroxylation, leading to ring cleavage. | N/A | dtu.dknih.gov |
| Key Metabolites | Hydroxyquinolines, 8-hydroxycoumarin. | N/A | nih.gov |
Q & A
Q. What are the common synthetic routes for 2,8-Dichloro-5-methylquinoline, and how can their efficiency be optimized?
Methodological Answer:
- Direct Chlorination: Introduce chlorine at positions 2 and 8 of 5-methylquinoline using reagents like SOCl₂ or PCl₃. Monitor regioselectivity via TLC or HPLC .
- Catalytic Cross-Coupling: Utilize Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) to couple pre-chlorinated intermediates, as demonstrated in analogous quinoline syntheses .
- Optimization Tips:
- Vary reaction temperatures (80–120°C) to balance yield and side-product formation.
- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
-
Analytical Techniques:
Technique Purpose Reference ¹H/¹³C NMR Confirm substitution patterns and methyl group presence HPLC Assess purity (>97% threshold recommended) IR Spectroscopy Identify C-Cl stretches (~550–750 cm⁻¹) -
Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for analogous chlorinated quinolines .
Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?
Methodological Answer:
- Storage Protocol:
- Keep in amber glass vials under inert gas (N₂/Ar) to prevent oxidation.
- Store at –20°C for long-term stability, as recommended for structurally similar chloroquinolines .
- Stability Testing: Perform periodic HPLC analysis to detect degradation products (e.g., dechlorinated derivatives) .
Advanced Research Questions
Q. What mechanistic insights guide the regioselective chlorination in the synthesis of this compound?
Methodological Answer:
- Electronic Effects: The electron-donating methyl group at position 5 directs electrophilic chlorination to positions 2 and 8 via resonance stabilization .
- Steric Considerations: Use bulky chlorinating agents (e.g., N-chlorosuccinimide) to favor less hindered positions .
- Experimental Validation: Compare DFT-calculated reaction pathways with experimental yields to refine mechanistic models .
Q. How can computational methods like DFT aid in predicting the reactivity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
